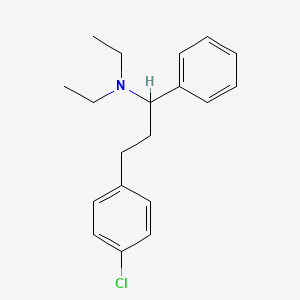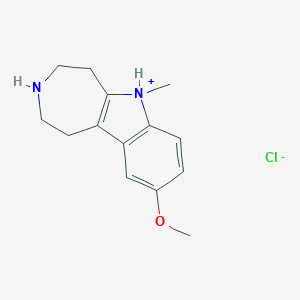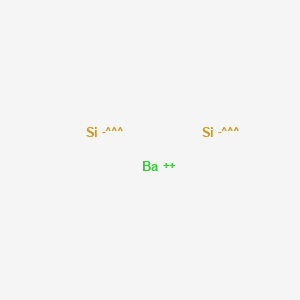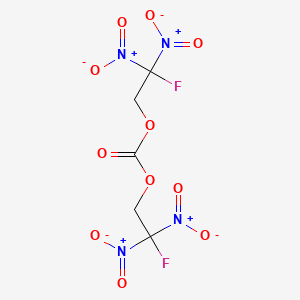
bis(2-fluoro-2,2-dinitroethyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluoro-2,2-dinitroethyl) carbonate is a chemical compound with the molecular formula C₅H₄F₂N₄O₁₁. It is known for its high energy content and is used in various applications, particularly in the field of energetic materials. The compound is characterized by the presence of two fluoro and two dinitroethyl groups attached to a carbonate backbone, making it a highly reactive and energetic molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-fluoro-2,2-dinitroethyl) carbonate typically involves the reaction of fluorodinitroethyl alcohol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C₂H₂F(NO₂)₂OH+COCl₂→C₅H₄F₂N₄O₁₁+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification of the compound is achieved through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-fluoro-2,2-dinitroethyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrocarboxylic acids, while reduction can produce diamines .
Aplicaciones Científicas De Investigación
Bis(2-fluoro-2,2-dinitroethyl) carbonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential in drug delivery systems due to its high reactivity.
Industry: Utilized in the production of explosives and propellants due to its high energy content
Mecanismo De Acción
The mechanism of action of bis(2-fluoro-2,2-dinitroethyl) carbonate involves its high reactivity due to the presence of fluoro and nitro groups. These groups make the compound highly susceptible to nucleophilic attack, leading to the release of energy. The molecular targets and pathways involved include interactions with nucleophiles such as amines and thiols, resulting in the formation of new bonds and the release of energy .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-fluoro-2,2-dinitroethyl) formal: Similar in structure but with a formal group instead of a carbonate.
Bis(2,2,2-trinitroethyl) carbonate: Contains trinitroethyl groups instead of dinitroethyl groups.
Bis(2-fluoro-2,2-dinitroethyl) nitramine: Contains a nitramine group instead of a carbonate
Uniqueness
Bis(2-fluoro-2,2-dinitroethyl) carbonate is unique due to its combination of fluoro and nitro groups attached to a carbonate backbone. This structure imparts high energy content and reactivity, making it suitable for applications in energetic materials and other fields .
Propiedades
Número CAS |
20677-77-4 |
|---|---|
Fórmula molecular |
C5H4F2N4O11 |
Peso molecular |
334.10 g/mol |
Nombre IUPAC |
bis(2-fluoro-2,2-dinitroethyl) carbonate |
InChI |
InChI=1S/C5H4F2N4O11/c6-4(8(13)14,9(15)16)1-21-3(12)22-2-5(7,10(17)18)11(19)20/h1-2H2 |
Clave InChI |
BPMXMXFLNKOZJI-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


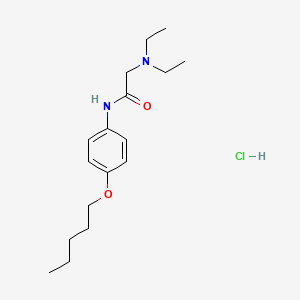
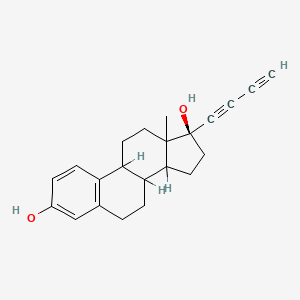
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
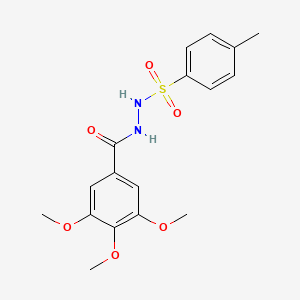
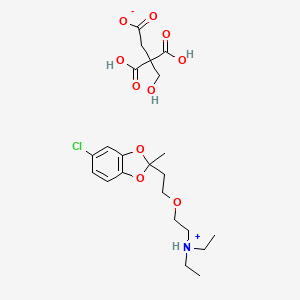
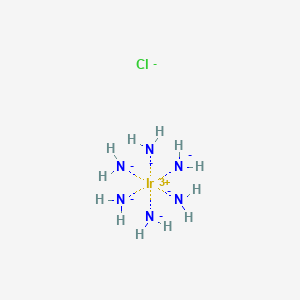
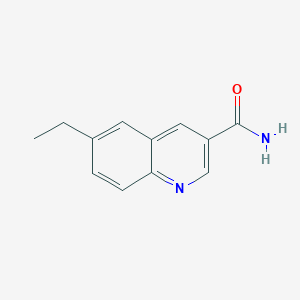
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
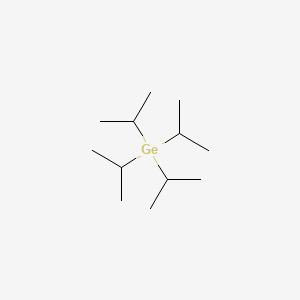
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
